molecular formula C12H11BrClFN2 B2619092 3-bromo-4-fluoro-N-(pyridin-4-ylmethyl)aniline hydrochloride CAS No. 1864015-94-0

3-bromo-4-fluoro-N-(pyridin-4-ylmethyl)aniline hydrochloride

Cat. No.: B2619092
CAS No.: 1864015-94-0
M. Wt: 317.59
InChI Key: DMEBRNYPOFTRHL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-fluoro-N-(pyridin-4-ylmethyl)aniline hydrochloride typically involves the reaction of 3-bromo-4-fluoroaniline with pyridine-4-carboxaldehyde under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-fluoro-N-(pyridin-4-ylmethyl)aniline hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation and reduction reactions can yield various oxidized or reduced derivatives .

Scientific Research Applications

3-bromo-4-fluoro-N-(pyridin-4-ylmethyl)aniline hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-bromo-4-fluoro-N-(pyridin-4-ylmethyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-bromo-4-fluoro-N-(pyridin-4-ylmethyl)aniline hydrochloride include:

Uniqueness

The uniqueness of this compound lies in its specific combination of bromine, fluorine, and pyridine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-bromo-4-fluoro-N-(pyridin-4-ylmethyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrFN2.ClH/c13-11-7-10(1-2-12(11)14)16-8-9-3-5-15-6-4-9;/h1-7,16H,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEBRNYPOFTRHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NCC2=CC=NC=C2)Br)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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